

assessing the purity of synthesized difurfuryl disulfide against a reference standard

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Compound of Interest

Compound Name: *Difurfuryl disulfide*

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A Comparative Guide to Assessing the Purity of Synthesized Difurfuryl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized **difurfuryl disulfide** against a reference standard. Ensuring the purity of synthesized compounds is a critical step in research and development, impacting the reliability of experimental results and the safety of potential therapeutic agents. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of appropriate analytical techniques.

Synthesis and Reference Standard

Difurfuryl disulfide is commonly synthesized through the oxidation of furfuryl mercaptan.[1] Potential impurities in the synthesized product often include residual furfuryl mercaptan and various oxidation byproducts. A commercially available, high-purity **difurfuryl disulfide** ($\geq 96\%$ purity) serves as the reference standard for these comparative analyses.[2]

Comparative Analysis of Purity Assessment Methods

The purity of a newly synthesized batch of **difurfuryl disulfide** was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results were compared against a certified reference standard.

Table 1: Purity and Impurity Profile of Synthesized vs. Reference Difurfuryl Disulfide

Analytical Method	Parameter	Synthesized Difurfuryl Disulfide	Reference Standard
GC-MS	Purity (%)	97.2	≥ 96.0[2]
Furfuryl Mercaptan (%)	1.8	Not Detected	
Other Impurities (%)	1.0	< 4.0	
HPLC	Purity (Area %)	97.5	99.2
Retention Time (min)	8.2	8.2	
FTIR	Key Vibrational Bands	Matches Reference	Matches Reference
¹ H-NMR	Chemical Shifts (ppm)	Matches Reference	Matches Reference
Impurity Peaks	Present	Absent	

Table 2: Physical and Chemical Properties

Property	Synthesized Difurfuryl Disulfide	Reference Standard
Appearance	Clear, pale yellow liquid	Colorless to Amber Liquid[2]
Odor	Characteristic roasted, sulfurous	Coffee-like, Fresh roasted, Warm, Meaty[2]
Refractive Index @ 20°C	1.587	1.586 - 1.590[2]
Specific Gravity @ 20°C	1.238	1.236 - 1.242[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of **difurfuryl disulfide** and identify volatile impurities.

Instrumentation:

- Gas Chromatograph: Agilent 7890A or equivalent
- Mass Spectrometer: Agilent 5975C or equivalent
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent[3]
- Injector: Split/splitless, 250°C
- Carrier Gas: Helium, constant flow at 1 mL/min
- Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.[3]
- MSD Conditions: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) ionization at 70 eV.

Sample Preparation:

- Prepare a 1 mg/mL solution of both the synthesized **difurfuryl disulfide** and the reference standard in dichloromethane.
- Inject 1 μ L of each solution into the GC-MS system.

Data Analysis:

- Purity is calculated based on the peak area percentage of the **difurfuryl disulfide** peak relative to the total peak area.
- Impurities are identified by comparing their mass spectra to a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **difurfuryl disulfide** and quantify non-volatile impurities.

Instrumentation:

- HPLC System: Agilent 1260 Infinity or equivalent
- Detector: Diode Array Detector (DAD) monitoring at 254 nm
- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m particle size)[4]
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
- Gradient Program: Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C

Sample Preparation:

- Prepare a 1 mg/mL solution of both the synthesized **difurfuryl disulfide** and the reference standard in acetonitrile.
- Filter the solutions through a 0.45 μ m syringe filter.
- Inject 10 μ L of each solution into the HPLC system.

Data Analysis:

- Purity is determined by the area percentage of the main peak corresponding to **difurfuryl disulfide**.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the functional groups present in the synthesized **difurfuryl disulfide** by comparing its spectrum to the reference standard.

Instrumentation:

- FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent
- Accessory: Attenuated Total Reflectance (ATR)

Sample Preparation:

- Place a small drop of the liquid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Acquire and average 16 scans to improve the signal-to-noise ratio.

Data Analysis:

- Compare the FTIR spectrum of the synthesized product with that of the reference standard, looking for characteristic peaks of furan rings and disulfide bonds.

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized **difurfuryl disulfide** and detect the presence of proton-containing impurities.

Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Sample Preparation:

- Dissolve approximately 10 mg of the synthesized **difurfuryl disulfide** and the reference standard in 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solutions to NMR tubes.

Data Acquisition:

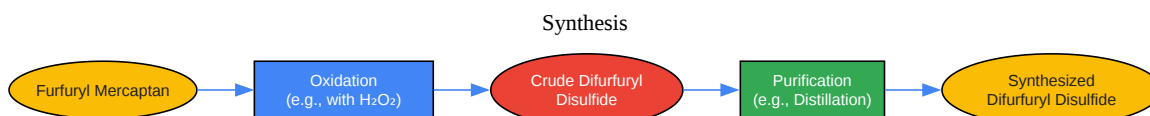
- Acquire the ^1H -NMR spectrum at room temperature.

Data Analysis:

- Compare the chemical shifts and integration values of the signals from the synthesized product with those of the reference standard. The expected chemical shifts for **difurfuryl disulfide** are approximately δ 7.3 (m, 2H), 6.3 (m, 2H), 6.2 (m, 2H), and 3.7 (s, 4H) ppm.

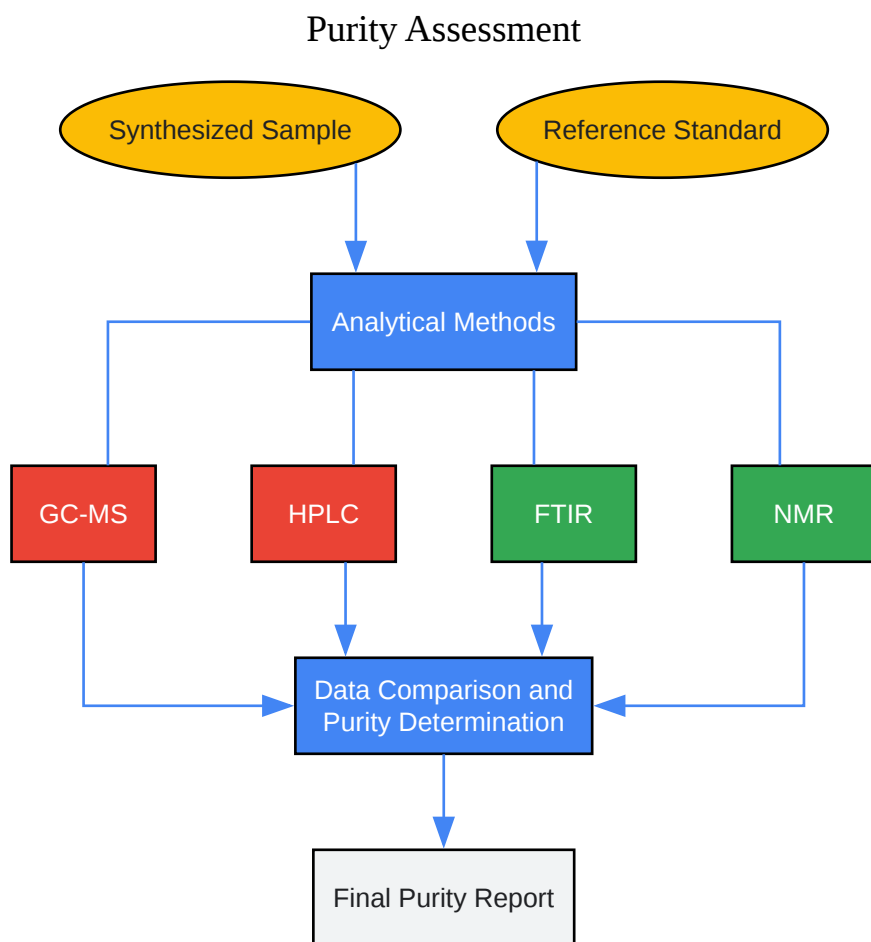
Workflow and Process Diagrams

The following diagrams illustrate the overall workflow for the synthesis and purity assessment of **difurfuryl disulfide**.



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Caption: Synthesis workflow for **difurfuryl disulfide**.



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Caption: Workflow for purity assessment of synthesized **difurfuryl disulfide**.

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